Boc-3-Pal-OH

Solid-Phase Peptide Synthesis Difficult Sequences Protecting Group Strategy

Boc-3-Pal-OH is a chiral, Boc-protected 3-pyridyl-L-alanine building block essential for peptide synthesis where the 3-pyridyl side chain's unique electronic, steric, and hydrogen-bonding profile is critical. Unlike generic alanine derivatives or 2-/4-pyridyl isomers, the 3-pyridyl nitrogen position dictates distinct pKa and solubility properties, directly impacting peptide conformation, metal-chelating capacity, and target engagement. For aggregation-prone sequences where Fmoc-SPPS fails, switching to Boc-chemistry with this building block enables successful chain assembly. Mandatory for SAR studies, enzyme inhibition, and receptor binding assays—procurement of the L-enantiomer with ≥98% ee ensures correct 3D folding and assay validity. Ideal for automated HTP peptide synthesis requiring validated ≥98% HPLC purity.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 117142-26-4
Cat. No. B558721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-Pal-OH
CAS117142-26-4
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyJLBCSWWZSSVXRQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-Pal-OH (CAS 117142-26-4): Technical Profile and Procurement Considerations for the 3-Pyridylalanine Building Block


Boc-3-Pal-OH (N-tert-Butoxycarbonyl-3-pyridyl-L-alanine) is a protected, non-proteinogenic amino acid derivative classified as a 3-pyridylalanine analog. It is primarily employed as a building block in peptide synthesis and medicinal chemistry, where the Boc (tert-butyloxycarbonyl) group serves as an acid-labile protecting group for the α-amino functionality . The compound possesses a chiral center at the α-carbon, with commercial specifications for the L-enantiomer typically requiring high enantiomeric purity, often specified as 98% ee or greater .

Why Boc-3-Pal-OH Cannot Be Arbitrarily Substituted: Functional and Structural Constraints in Peptide Design


Boc-3-Pal-OH cannot be treated as a generic, interchangeable 'alanine derivative' due to the unique electronic and steric properties conferred by the 3-pyridyl side chain. Substitution with a natural amino acid (e.g., L-alanine) or a different pyridylalanine isomer (e.g., 2- or 4-pyridyl) fundamentally alters the resulting peptide's conformational landscape, hydrogen-bonding capacity, metal-chelating potential, and biological target engagement profile . The specific nitrogen position on the pyridine ring dictates the molecule's pKa and solubility, which directly impacts synthetic handling and the biophysical properties of the final construct .

Quantitative Evidence for Selecting Boc-3-Pal-OH Over Closest Analogs


Boc vs. Fmoc Chemistry: Strategic Advantage for Difficult Peptide Sequences

The Boc protection strategy, to which Boc-3-Pal-OH belongs, demonstrates superior performance over the more common Fmoc/tBu strategy for synthesizing peptides that are prone to aggregation or β-sheet formation during chain assembly. This is a class-level inference based on the protecting group chemistry, not a direct head-to-head comparison of the specific amino acid derivative [1]. In a comparative study of 'difficult' peptide sequences, the Boc technique with in situ neutralization was found to be advantageous relative to the Fmoc technique [1].

Solid-Phase Peptide Synthesis Difficult Sequences Protecting Group Strategy

Enantiomeric Purity: L-Enantiomer vs. D-Enantiomer and Racemic Mixtures

The biological activity and conformational integrity of peptides are critically dependent on stereochemistry. Commercially sourced Boc-3-Pal-OH is specified for high enantiomeric excess (ee) to ensure the L-configuration. A comparative analysis of vendor specifications reveals that high-purity grades of Boc-L-3-Pal-OH are routinely certified with an enantiomeric excess of 98% ee . While the D-enantiomer (Boc-D-3-Pal-OH, CAS 98266-33-2) is also available, the L-isomer is essential for building peptides that mimic or interact with natural L-amino acid-based biological systems.

Chiral Purity Enantiomeric Excess Peptide Conformation

Positional Isomer Differentiation: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties. Boc-3-Pal-OH (3-pyridyl isomer) exhibits a predicted pKa of 3.43±0.10 for its side-chain pyridine nitrogen . While direct pKa data for Boc-2-Pal-OH and Boc-4-Pal-OH under identical conditions were not located in this analysis, the class-level inference from pyridine isomers dictates that the 2-pyridyl and 4-pyridyl isomers will have distinct basicities (pKa values of ca. 5.2 and 5.5 for the parent pyridines, respectively), leading to different protonation states at physiological pH and altering hydrogen-bonding patterns and metal coordination capabilities [1].

Structure-Activity Relationship Isomeric Selectivity Medicinal Chemistry

Purity Specifications: Commercial Grades for Reproducible Synthesis

For ensuring reproducibility in peptide synthesis and minimizing purification challenges, the chemical purity of the building block is paramount. Commercial offerings of Boc-3-Pal-OH are standardized to high purity levels, with common specifications including a minimum assay of 98.0% by HPLC [1]. This benchmark provides a procurement target that is directly comparable to other high-grade Boc-amino acids.

Analytical Specification HPLC Purity Procurement Standard

Solubility and Stability Profile for Workflow Integration

The compound's handling properties are defined by its solubility profile and storage stability. Boc-3-Pal-OH is documented to be soluble in common organic solvents used in peptide synthesis, including dichloromethane, DMSO, ethyl acetate, and acetone . For long-term storage, the compound as a solid powder is stable for up to 3 years when stored at -20°C . This is a standard stability profile for Boc-protected amino acids.

Solubility Stability Storage Condition

Procurement-Driven Application Scenarios for Boc-3-Pal-OH


Solid-Phase Synthesis of Aggregation-Prone or 'Difficult' Peptide Sequences

Researchers encountering low yields or purification challenges with Fmoc-based synthesis of aggregation-prone sequences should consider switching to Boc-chemistry. Procurement of Boc-3-Pal-OH is justified for integrating the 3-pyridylalanine residue into sequences where Boc-strategy advantages (as noted in Section 3, Evidence Item 1 [1]) are required for successful chain assembly. This scenario directly follows from the class-level advantage of Boc chemistry for difficult peptides [1].

Construction of Conformationally-Defined Peptides Requiring Precise Stereochemistry

This application is essential for studies involving peptide-protein interactions, enzyme inhibition, or receptor binding where the 3D structure is critical. The procurement of Boc-L-3-Pal-OH with a documented high enantiomeric excess (e.g., 98% ee as noted in Section 3, Evidence Item 2 [1]) is mandatory. Use of the D-enantiomer or a racemic mixture would lead to incorrect folding or inactive conformations, invalidating the biological assay [1].

Medicinal Chemistry Programs Exploring Pyridylalanine SAR

In structure-activity relationship (SAR) studies focused on optimizing the properties of a lead peptide, the selection of Boc-3-Pal-OH over its 2-pyridyl or 4-pyridyl isomers is a deliberate, data-driven choice. This scenario is based on the differential pKa and physicochemical properties of the isomers, as detailed in Section 3, Evidence Item 3 [1]. Researchers would procure Boc-3-Pal-OH to specifically evaluate the impact of a weakly basic, less protonated pyridine moiety at a given position within the peptide chain [1].

High-Throughput Peptide Library Synthesis with Validated Building Blocks

For automated or high-throughput peptide synthesis, process robustness and reproducibility are paramount. Procurement of Boc-3-Pal-OH from a vendor supplying material with a validated purity specification (e.g., ≥98% by HPLC, as cited in Section 3, Evidence Item 4 [1]) is a standard quality control measure. This ensures consistent coupling efficiency and minimizes the risk of failed syntheses due to sub-standard reagent quality, a key consideration for high-cost, resource-intensive library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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